![molecular formula C24H20F2N4O3 B1208304 7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid
Vue d'ensemble
Description
RP60556A est un composé organique synthétique appartenant à la classe des benzo[b]naphthyridones. Il est connu pour son activité antibactérienne puissante contre les bactéries Gram-positives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) . Initialement développé par Sanofi-Aventis comme traitement topique, son développement a ensuite été interrompu .
Méthodes De Préparation
La synthèse du RP60556A implique plusieurs étapes clés :
Analyse Des Réactions Chimiques
Le RP60556A subit diverses réactions chimiques :
Applications De Recherche Scientifique
Le RP60556A a été principalement étudié pour ses propriétés antibactériennes. Il a montré une activité significative contre les bactéries Gram-positives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM)
Chimie : Utilisé comme composé de référence dans l’étude des benzo[b]naphthyridones.
Biologie : Enquête sur ses mécanismes antibactériens et ses interactions avec les parois cellulaires bactériennes.
Industrie : Utilisation potentielle dans le développement de nouveaux agents antibactériens.
Mécanisme D'action
Le RP60556A exerce ses effets antibactériens en ciblant la synthèse de la paroi cellulaire bactérienne. Il se lie à des enzymes spécifiques impliquées dans la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne, inhibant ainsi la croissance et la prolifération bactériennes .
Comparaison Avec Des Composés Similaires
Le RP60556A est unique parmi les benzo[b]naphthyridones en raison de sa forte puissance contre les bactéries Gram-positives. Les composés similaires de cette classe comprennent :
Dérivés de benzo[b]naphthyridone : Ces composés partagent une structure de base similaire mais peuvent varier dans leurs substituants, ce qui entraîne des différences dans l’activité antibactérienne.
Fluoroquinolones : Une autre classe d’agents antibactériens qui ciblent la synthèse de l’ADN bactérien mais diffèrent dans leur mécanisme d’action et leur spectre d’activité.
Le RP60556A se distingue par son activité spécifique contre le Staphylococcus aureus résistant à la méthicilline (SARM), ce qui en fait un composé précieux pour la recherche malgré son développement interrompu .
Propriétés
Formule moléculaire |
C24H20F2N4O3 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
7-fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20F2N4O3/c1-28-13-18(24(32)33)22(31)17-10-14-11-19(26)21(12-20(14)27-23(17)28)30-8-6-29(7-9-30)16-4-2-15(25)3-5-16/h2-5,10-13H,6-9H2,1H3,(H,32,33) |
Clé InChI |
YYHFVZLNDMSUBV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C1N=C3C=C(C(=CC3=C2)F)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)O |
Synonymes |
RP 60556A RP60556A |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
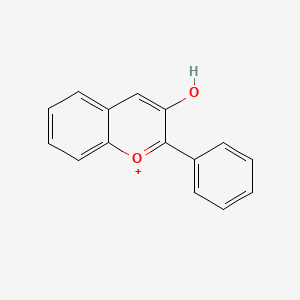
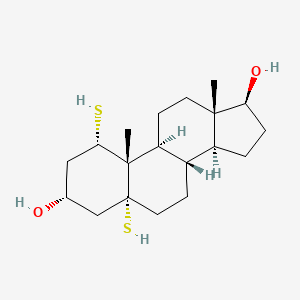
![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
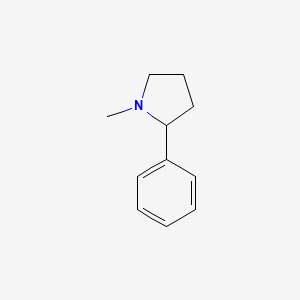

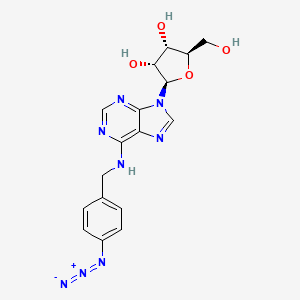


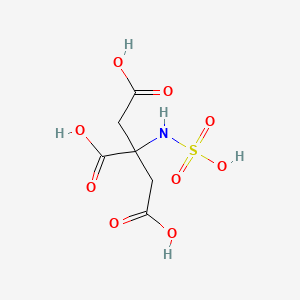
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)

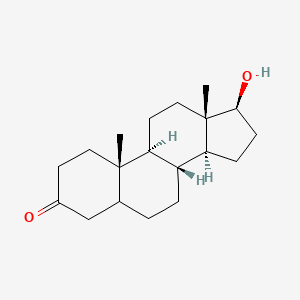

![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
